1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene
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Overview
Description
1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene is an organic compound with the molecular formula C15H13ClS It is a derivative of benzene, featuring a chlorine atom and a sulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 3-phenylprop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-nitrobenzene: Similar structure but with a nitro group instead of a sulfonyl group.
1-chloro-4-[(2E)-3-phenylprop-2-ene-1-yl]benzene: Similar structure but without the sulfonyl group.
4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene: Similar structure but without the chlorine atom.
Uniqueness
1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene is unique due to the presence of both a chlorine atom and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-14-8-10-15(11-9-14)19(17,18)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCZEHMKMWSAR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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